molecular formula C11H5F5N2O2 B1342217 Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate CAS No. 898288-88-5

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate

Cat. No.: B1342217
CAS No.: 898288-88-5
M. Wt: 292.16 g/mol
InChI Key: IWTPHWSECNQILQ-UHFFFAOYSA-N
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Description

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the pentafluorophenyl group in this compound enhances its reactivity and stability, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate typically involves the reaction of 1-methyl-1H-imidazole-4-carboxylic acid with pentafluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs, making the process more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The pentafluorophenyl group can be replaced by nucleophiles such as amines, thiols, and alcohols under mild conditions.

    Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding imidazole derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary and secondary amines, thiols, and alcohols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is primarily based on its ability to interact with various molecular targets through its imidazole ring and pentafluorophenyl group. The imidazole ring can form hydrogen bonds and coordinate with metal ions, while the pentafluorophenyl group can participate in π-π interactions and enhance the compound’s lipophilicity. These interactions enable the compound to modulate biological pathways and exhibit its bioactive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both the pentafluorophenyl and methyl groups, which enhance its reactivity, stability, and versatility in various chemical reactions and applications. This combination of functional groups makes it a valuable compound in organic synthesis and scientific research .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-methylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F5N2O2/c1-18-2-4(17-3-18)11(19)20-10-8(15)6(13)5(12)7(14)9(10)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTPHWSECNQILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594462
Record name Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898288-88-5
Record name Pentafluorophenyl 1-methyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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